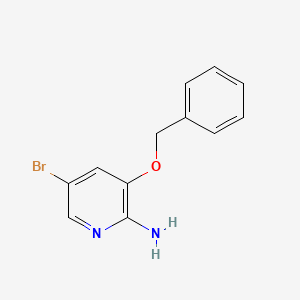

3-(Benzyloxy)-5-bromopyridin-2-amine

Vue d'ensemble

Description

3-(Benzyloxy)-5-bromopyridin-2-amine is a chemical compound that is likely to be of interest in various fields of chemistry and pharmacology due to its structural features, which include a bromopyridine moiety and a benzyloxy group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and potential applications of 3-(Benzyloxy)-5-bromopyridin-2-amine.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed amination reactions, as seen in the preparation of diarylamines in the benzo[b]thiophene series . This suggests that a similar approach could be employed for the synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine, using palladium catalysis to introduce the amine group into the corresponding bromopyridine precursor. The presence of electron-withdrawing or electron-donating groups can significantly affect the reaction conditions, such as the choice of ligand and solvent, as well as the yields and reaction times .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-5-bromopyridin-2-amine can be characterized using techniques such as X-ray crystallography, as demonstrated for antipyrine derivatives . These techniques allow for the determination of the precise arrangement of atoms within the crystal lattice and the identification of intermolecular interactions, such as hydrogen bonds and π-interactions, which can influence the stability and properties of the material .

Chemical Reactions Analysis

Compounds with bromine substituents, like 3-(Benzyloxy)-5-bromopyridin-2-amine, are often reactive towards nucleophiles due to the bromine's ability to act as a good leaving group. This reactivity can be exploited in various chemical transformations, including coupling reactions and substitutions. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one exhibits chemoselectivity towards amines, Schiff bases, and azines, undergoing nucleophilic attack and subsequent transformations . This suggests that 3-(Benzyloxy)-5-bromopyridin-2-amine could also participate in similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(Benzyloxy)-5-bromopyridin-2-amine can be inferred from related structures. For example, the fluorogenic properties of 3-benzoyl-2-quinolinecarboxaldehyde for the detection of primary amines indicate that the benzyloxy and pyridin-2-amine moieties can interact with light and may be useful in analytical applications . Additionally, the solubility, melting point, and stability of the compound can be influenced by the presence of the bromine atom and the benzyloxy group, which can affect intermolecular interactions and the overall molecular conformation.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods: The compound is an intermediate in drug discovery, synthesized from 5-bromopyridin-2-amine and related aldehydes. It forms inversion dimers via N—H⋯N hydrogen bonds, a characteristic important in crystalline structure analysis (Li et al., 2012).

- Amination Techniques: Palladium-catalyzed coupling with ureas and subsequent treatments lead to a stereospecific transfer of the pyridyl group, creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008). This demonstrates its utility in complex organic synthesis.

Advanced Applications in Organic Chemistry

- Chemoselective Amination: It's used in chemoselective amination processes, showcasing high yield and excellent selectivity, crucial in developing specific organic compounds (Ji, Li, & Bunnelle, 2003).

- Copper-Catalyzed Amination: It's involved in copper-catalyzed amination reactions of aryl halides, a pivotal step in synthesizing diverse organic molecules (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Chemical Analysis and Spectral Studies

- Spectral Data Analysis: The compound's UV, IR, and NMR spectral data are used in chemical analysis, aiding in understanding the effects of various substituents on its chemical properties (Senbagam, Vanangamudi, & Thirunarayanan, 2016).

Applications in Medicinal Chemistry

- Synthesis of Bioactive Compounds: It's employed in the synthesis of bioactive natural products and medicinally important compounds, highlighting its importance in pharmaceutical research (Bolliger, Oberholzer, & Frech, 2011).

Methodological Innovations

- Novel Catalytic Systems: The compound is used in developing new catalytic systems for intermolecular amination, particularly in synthesizing benzylamine derivatives, relevant in drug discovery (Khatua et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of 3-(Benzyloxy)-5-bromopyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth .

Mode of Action

It is known to interact with its targets, potentially altering their function . The changes resulting from this interaction could influence various cellular processes, leading to the compound’s overall effect.

Biochemical Pathways

Given its targets, it may influence pathways related to inflammation and cell growth . The downstream effects of these alterations could include changes in cellular behavior and responses to stimuli.

Result of Action

Given its targets, it may influence cellular processes such as inflammation and cell growth

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 3-(Benzyloxy)-5-bromopyridin-2-amine interacts with its targets and its overall effectiveness . .

Propriétés

IUPAC Name |

5-bromo-3-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNMAJBVWOHSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609168 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromopyridin-2-amine | |

CAS RN |

754230-78-9 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

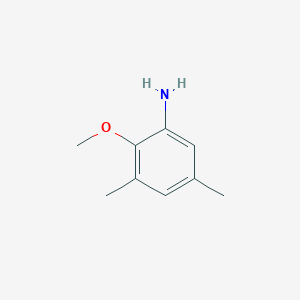

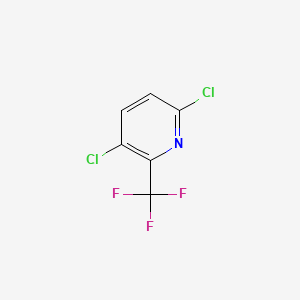

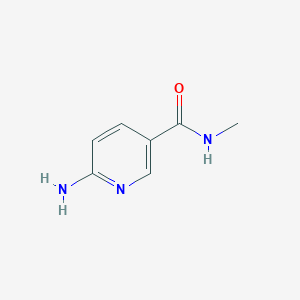

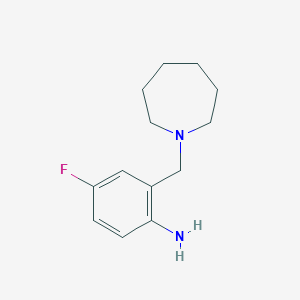

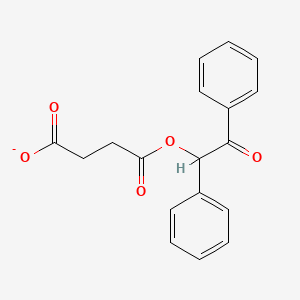

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)